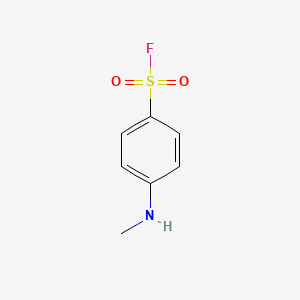
4-(Methylamino)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring, which also has a methylamino group (-NHCH3) at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(Methylamino)benzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions. This reaction typically proceeds in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of the sulfonyl fluoride group makes the benzene ring less reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl fluoride group is susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid) and halogenating agents (e.g., bromine and chlorine) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions with halogenating agents.
Aplicaciones Científicas De Investigación
4-(Methylamino)benzene-1-sulfonyl fluoride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes . This covalent modification can inhibit the enzyme’s activity, making it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)benzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.
4-(Methylamino)benzenesulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.
Uniqueness
4-(Methylamino)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective and stable covalent modification of target molecules .
Propiedades
Número CAS |
21320-84-3 |
|---|---|
Fórmula molecular |
C7H8FNO2S |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-(methylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3 |
Clave InChI |
CRRCYNAXHOEJIA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















